2-(Oxolan-2-yl)pyridine-4-carbonitrile
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Overview
Description
2-(Oxolan-2-yl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.2 g/mol . It is characterized by the presence of an oxolane ring attached to a pyridine ring, with a nitrile group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(Oxolan-2-yl)pyridine-4-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with oxirane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the pyridine ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques and equipment are employed to ensure the compound’s consistency and quality.
Chemical Reactions Analysis
2-(Oxolan-2-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Oxolan-2-yl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrile group in the compound can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to cellular processes and pathways, which are the subject of ongoing research .
Comparison with Similar Compounds
2-(Oxolan-2-yl)pyridine-4-carbonitrile can be compared to other similar compounds, such as:
2-(Oxolan-2-yl)oxolane: This compound has a similar oxolane ring structure but lacks the pyridine and nitrile groups, resulting in different chemical properties and reactivity.
4-[(Oxolan-2-yl)methyl]amino}pyridine-2-carbonitrile:
The uniqueness of this compound lies in its combination of an oxolane ring, a pyridine ring, and a nitrile group, which together confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
2-(oxolan-2-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDCBNJARMKZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554474 |
Source
|
Record name | 2-(Oxolan-2-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-33-6 |
Source
|
Record name | 2-(Oxolan-2-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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